4-chloro-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide
Description
4-chloro-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide is an aromatic compound that features a benzamide core substituted with chloro, nitro, and trifluoromethyl groups
Properties
IUPAC Name |
4-chloro-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2O3/c15-10-6-5-8(7-12(10)20(22)23)13(21)19-11-4-2-1-3-9(11)14(16,17)18/h1-7H,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIVOERCGNHADM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids like sulfuric acid for nitration and Lewis acids such as aluminum chloride for the Friedel-Crafts reaction .
Chemical Reactions Analysis
4-chloro-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, using oxidizing agents like potassium permanganate.
Common reagents and conditions for these reactions include hydrogen gas with palladium for reduction, nucleophiles like amines for substitution, and potassium permanganate for oxidation .
Scientific Research Applications
4-chloro-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-chloro-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that interact with biological macromolecules .
Comparison with Similar Compounds
Similar compounds to 4-chloro-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide include:
4-chloro-3-nitro-N-phenylbenzamide: Lacks the trifluoromethyl group, resulting in different electronic properties.
4-chloro-3-nitro-N-[2-(methyl)phenyl]benzamide: The methyl group instead of the trifluoromethyl group alters its lipophilicity and reactivity.
4-chloro-3-nitro-N-[2-(fluoromethyl)phenyl]benzamide: The fluoromethyl group provides different steric and electronic effects compared to the trifluoromethyl group.
The uniqueness of this compound lies in the combination of its substituents, which confer specific electronic and steric properties that can be exploited in various applications .
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